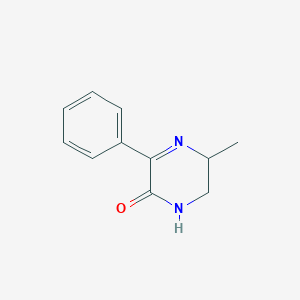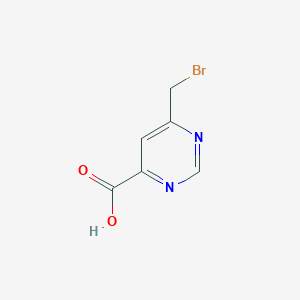
7-Chloro-9-piperidin-1-yl-1,2,3,4-tetrahydroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Its structure consists of a chloro-substituted acridine core with a piperidine moiety, which contributes to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloro-1,2,3,4-tetrahydroacridine.
Piperidine Substitution: The chloro-substituted acridine is then reacted with piperidine under specific conditions to introduce the piperidin-1-yl group at the 9-position.
The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the substitution reaction. Catalysts or bases, such as potassium carbonate, can be used to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of 7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of the starting materials are reacted in reactors designed for high-volume production.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
Quality Control: Analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), are employed to ensure the quality and consistency of the final product.
化学反应分析
Types of Reactions
7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridine derivatives.
Reduction: Reduction reactions can modify the acridine core or the piperidine moiety.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while substitution reactions can produce a variety of functionalized acridine derivatives.
科学研究应用
7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to inhibit acetylcholinesterase.
Biological Studies: The compound is used in studies exploring its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: Researchers use it to probe the mechanisms of action of acridine-based compounds in biological systems.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
作用机制
The mechanism of action of 7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine involves its interaction with molecular targets such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of Alzheimer’s disease. The piperidine moiety enhances its binding affinity and selectivity for the enzyme, contributing to its therapeutic potential.
相似化合物的比较
Similar Compounds
Tacrine: An earlier acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: Another acetylcholinesterase inhibitor with a different chemical structure but similar therapeutic use.
Galantamine: A natural product-based acetylcholinesterase inhibitor.
Uniqueness
7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine is unique due to its specific structural features, such as the chloro-substituted acridine core and the piperidine moiety. These features contribute to its distinct pharmacological profile, including improved binding affinity and selectivity for acetylcholinesterase compared to other inhibitors.
属性
CAS 编号 |
5398-80-1 |
|---|---|
分子式 |
C18H21ClN2 |
分子量 |
300.8 g/mol |
IUPAC 名称 |
7-chloro-9-piperidin-1-yl-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C18H21ClN2/c19-13-8-9-17-15(12-13)18(21-10-4-1-5-11-21)14-6-2-3-7-16(14)20-17/h8-9,12H,1-7,10-11H2 |
InChI 键 |
RWJVTVGKOUTVRB-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=C3CCCCC3=NC4=C2C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


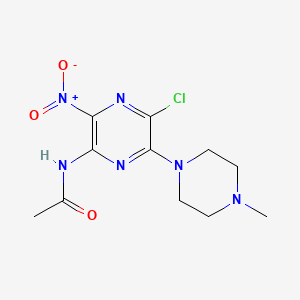
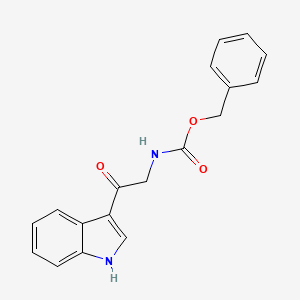

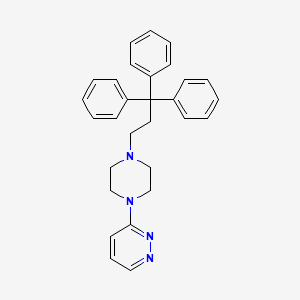
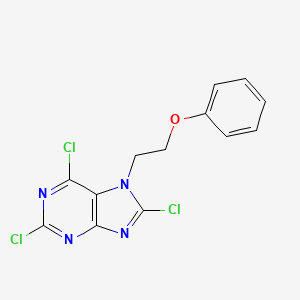

![3-(4-hydroxyphenyl)-2-[[3-(1H-indol-3-yl)-2-phenylmethoxycarbonylamino-propanoyl]amino]propanoic acid](/img/structure/B12922422.png)
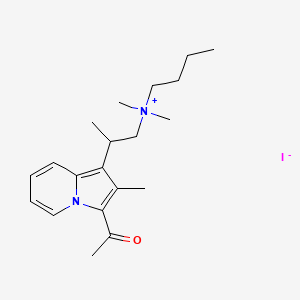
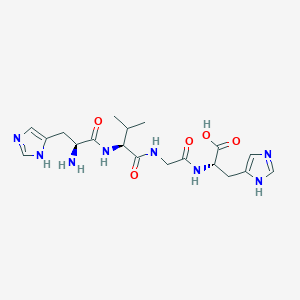
![3-Amino-7-methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12922448.png)
![Ethyl [(but-3-en-1-yl)oxy]carbamate](/img/structure/B12922453.png)

